2-Chlor-4-Fluor-3-methylbenzonitril

Übersicht

Beschreibung

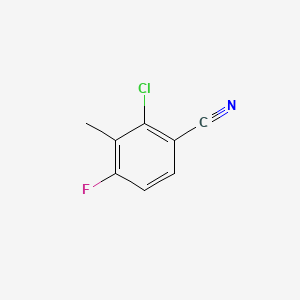

2-Chloro-4-fluoro-3-methylbenzonitrile is an organic compound with the molecular formula C8H5ClFN. It is a derivative of benzonitrile, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-fluoro-3-methylbenzonitrile is utilized in various scientific research applications:

Biology: It is used in the development of bioactive compounds that can modulate biological pathways.

Medicine: The compound is an intermediate in the synthesis of drugs targeting specific receptors or enzymes.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

Target of Action

2-Chloro-4-fluoro-3-methylbenzonitrile is primarily used as a reagent in the synthesis of a novel and potent nonsteroidal androgen receptor modulator (SARM) with partial agonist activity relative to the natural androgen testosterone . The primary target of this compound is therefore the androgen receptor, a nuclear receptor that plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

SARMs typically work by selectively stimulating or blocking the androgen receptor in different tissues, leading to beneficial effects in muscle and bone while minimizing side effects in other tissues .

Biochemical Pathways

This pathway plays a key role in regulating gene expression and affects a variety of biological processes, including muscle growth and bone density .

Pharmacokinetics

It is slightly soluble in chloroform and methanol , which may influence its absorption and distribution in the body

Result of Action

This can lead to beneficial effects such as increased muscle mass and bone density, with fewer side effects compared to traditional androgenic steroids .

Action Environment

It should be stored in a dry environment at room temperature

Biochemische Analyse

Biochemical Properties

It is known that it plays a role in the synthesis of nonsteroidal androgen receptor modulators

Cellular Effects

As a reagent in the synthesis of nonsteroidal androgen receptor modulators, it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

There is currently no available information on how the effects of 2-Chloro-4-fluoro-3-methylbenzonitrile vary with different dosages in animal models .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-4-fluoro-3-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-fluoro-3-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-4-fluoro-3-methylbenzonitrile may involve the chlorination and fluorination of 3-methylbenzonitrile. This process requires careful control of reaction parameters to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-fluoro-3-methylbenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The methyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed under controlled temperature conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups replacing the halogens.

Electrophilic Substitution: Products include nitro- or sulfonyl-substituted benzonitriles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-4-fluorobenzonitrile: Similar structure but lacks the methyl group.

3-Fluoro-4-methylbenzonitrile: Similar structure but lacks the chlorine atom.

2-Chloro-3-methylbenzonitrile: Similar structure but lacks the fluorine atom.

Uniqueness

2-Chloro-4-fluoro-3-methylbenzonitrile is unique due to the presence of all three substituents (chlorine, fluorine, and methyl) on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity, making it a valuable intermediate in the synthesis of diverse chemical entities .

Biologische Aktivität

2-Chloro-4-fluoro-3-methylbenzonitrile (C8H5ClFN) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

2-Chloro-4-fluoro-3-methylbenzonitrile features a chlorinated and fluorinated aromatic ring with a nitrile functional group. Its molecular weight is approximately 169.62 g/mol, and its structure can be represented as follows:

The biological activity of 2-Chloro-4-fluoro-3-methylbenzonitrile is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It acts as a selective androgen receptor modulator (SARM), which means it can selectively stimulate androgen receptors in muscle and bone tissues while minimizing effects on other tissues like the prostate .

Pharmacological Applications

Research indicates that this compound has potential applications in treating conditions related to muscle wasting and osteoporosis. The selectivity of SARMs like 2-Chloro-4-fluoro-3-methylbenzonitrile suggests they may provide therapeutic benefits with fewer side effects compared to traditional anabolic steroids .

Case Studies

- Androgen Receptor Modulation : In preclinical studies, 2-Chloro-4-fluoro-3-methylbenzonitrile was evaluated for its ability to bind androgen receptors. Results demonstrated significant binding affinity, which correlates with anabolic activity in muscle tissues without the adverse effects typically associated with steroid use .

- Antitumor Activity : A study exploring various benzonitrile derivatives indicated that compounds similar to 2-Chloro-4-fluoro-3-methylbenzonitrile exhibited cytotoxic effects against melanoma cells. The mechanism involved the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Comparative Analysis

The following table compares 2-Chloro-4-fluoro-3-methylbenzonitrile with other related compounds regarding their biological activities:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Chloro-4-fluoro-3-methylbenzonitrile | Selective androgen receptor modulator (SARM) | High selectivity reduces side effects |

| ACP-105 | Non-steroidal SARM | Promising pharmacological profile in muscle-wasting |

| Benzonitrile derivatives | Antitumor activity via ROS generation | Varying effects based on structural modifications |

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c1-5-7(10)3-2-6(4-11)8(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKBJSAKTZEMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659310 | |

| Record name | 2-Chloro-4-fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796600-15-2 | |

| Record name | 2-Chloro-4-fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.